N-(3-formylphenyl)benzenesulfonamide
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Overview
Description
ATC 0175 hydrochloride: is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCH1). It has been shown to produce anxiolytic and antidepressant effects in animal studies without causing sedative or ataxic side effects .
Mechanism of Action
Target of Action
N-(3-formylphenyl)benzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH, leading to the overexpression of CA IX . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation . .
Result of Action
The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation . This suggests that the compound may have potential as an antiproliferative agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ATC 0175 hydrochloride involves the preparation of N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: : Industrial production methods for ATC 0175 hydrochloride are not widely documented. the compound is synthesized in research laboratories for scientific studies, and the process involves standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: : ATC 0175 hydrochloride undergoes various chemical reactions, including substitution reactions. It is a potent antagonist of the melanin-concentrating hormone receptor 1 and exhibits high affinity for 5-HT2B and 5-HT1A receptors .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of ATC 0175 hydrochloride include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound .
Major Products Formed: : The major product formed from the synthesis of ATC 0175 hydrochloride is the compound itself, which is used in scientific research for its anxiolytic and antidepressant properties .
Scientific Research Applications
ATC 0175 hydrochloride is primarily used in scientific research to study its effects on the melanin-concentrating hormone receptor 1. It has been shown to produce anxiolytic and antidepressant effects in animal models, making it a valuable compound for studying depression and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to ATC 0175 hydrochloride include other melanin-concentrating hormone receptor antagonists such as ATC 0065 and other quinazoline derivatives .
Uniqueness: : ATC 0175 hydrochloride is unique due to its high selectivity and potency as an antagonist of the melanin-concentrating hormone receptor 1. It also exhibits anxiolytic and antidepressant effects without causing sedative or ataxic side effects, making it a valuable compound for scientific research .
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Properties
IUPAC Name |
N-(3-formylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPRCCUVAUTHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383413 |
Source
|
Record name | N-(3-formylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-35-6 |
Source
|
Record name | N-(3-formylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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